molecular formula C11H13N3O2 B3333211 8-nitro-2,3,4,5-tetrahydro-1H-1,5-methano-3-benzazepin-7-amine CAS No. 950781-87-0

8-nitro-2,3,4,5-tetrahydro-1H-1,5-methano-3-benzazepin-7-amine

Cat. No.: B3333211
CAS No.: 950781-87-0
M. Wt: 219.24 g/mol
InChI Key: UWGRPOMNPQPMCS-NKWVEPMBSA-N
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Description

8-nitro-2,3,4,5-tetrahydro-1H-1,5-methano-3-benzazepin-7-amine is a complex organic compound with a unique structure that includes a nitro group and a methano bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-nitro-2,3,4,5-tetrahydro-1H-1,5-methano-3-benzazepin-7-amine typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the nitration of a precursor benzazepine compound, followed by reduction and cyclization reactions. The nitration step often requires concentrated nitric acid and sulfuric acid under controlled temperatures to introduce the nitro group at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This can include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Nitro derivatives, nitroso compounds.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzazepines depending on the nucleophile used.

Scientific Research Applications

8-nitro-2,3,4,5-tetrahydro-1H-1,5-methano-3-benzazepin-7-amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 8-nitro-2,3,4,5-tetrahydro-1H-1,5-methano-3-benzazepin-7-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can participate in redox reactions, influencing cellular oxidative stress pathways. The compound’s structure allows it to fit into specific binding sites on proteins, modulating their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the nitro group in 8-nitro-2,3,4,5-tetrahydro-1H-1,5-methano-3-benzazepin-7-amine makes it particularly reactive in redox chemistry and provides unique biological activity compared to its analogs. This compound’s structure allows for specific interactions with biological targets, making it a valuable molecule for research and potential therapeutic applications.

Properties

CAS No.

950781-87-0

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

(1R,8S)-5-nitro-10-azatricyclo[6.3.1.02,7]dodeca-2,4,6-trien-4-amine

InChI

InChI=1S/C11H13N3O2/c12-10-2-8-6-1-7(5-13-4-6)9(8)3-11(10)14(15)16/h2-3,6-7,13H,1,4-5,12H2/t6-,7+/m0/s1

InChI Key

UWGRPOMNPQPMCS-NKWVEPMBSA-N

Isomeric SMILES

C1[C@H]2CNC[C@@H]1C3=CC(=C(C=C23)N)[N+](=O)[O-]

SMILES

C1C2CNCC1C3=CC(=C(C=C23)N)[N+](=O)[O-]

Canonical SMILES

C1C2CNCC1C3=CC(=C(C=C23)N)[N+](=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-nitro-2,3,4,5-tetrahydro-1H-1,5-methano-3-benzazepin-7-amine
Reactant of Route 2
Reactant of Route 2
8-nitro-2,3,4,5-tetrahydro-1H-1,5-methano-3-benzazepin-7-amine
Reactant of Route 3
8-nitro-2,3,4,5-tetrahydro-1H-1,5-methano-3-benzazepin-7-amine
Reactant of Route 4
8-nitro-2,3,4,5-tetrahydro-1H-1,5-methano-3-benzazepin-7-amine
Reactant of Route 5
8-nitro-2,3,4,5-tetrahydro-1H-1,5-methano-3-benzazepin-7-amine
Reactant of Route 6
8-nitro-2,3,4,5-tetrahydro-1H-1,5-methano-3-benzazepin-7-amine

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